molecular formula C37H65NO5 B15281994 Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate

Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate

Cat. No.: B15281994
M. Wt: 603.9 g/mol
InChI Key: MXUQMQYVRQCNEZ-UHFFFAOYSA-N
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Description

Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate: is a complex organic compound with the molecular formula C37H65NO5 and a molecular weight of 603.92 g/mol . This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of octyl and phenoxy groups makes it particularly effective in certain applications compared to its analogs .

Properties

Molecular Formula

C37H65NO5

Molecular Weight

603.9 g/mol

IUPAC Name

octyl 8-[2-hydroxyethyl-[8-oxo-8-(4-pentylphenoxy)octyl]amino]octanoate

InChI

InChI=1S/C37H65NO5/c1-3-5-7-8-15-21-33-42-36(40)23-17-11-9-13-19-29-38(31-32-39)30-20-14-10-12-18-24-37(41)43-35-27-25-34(26-28-35)22-16-6-4-2/h25-28,39H,3-24,29-33H2,1-2H3

InChI Key

MXUQMQYVRQCNEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC=C(C=C1)CCCCC)CCO

Origin of Product

United States

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